3,4-dimethyl-N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]aniline
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Overview
Description
(E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the imine bond under specific conditions, such as the presence of a base and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can lead to the formation of oxides .
Scientific Research Applications
(E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction is often mediated by the unique structural features of the compound, such as the nitro and sulfanyl groups .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Carboxymethyl Chitosan Hydrogels: Biocompatible materials with similar applications in medicine.
Uniqueness
(E)-N-(3,4-DIMETHYLPHENYL)-1-{5-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]FURAN-2-YL}METHANIMINE is unique due to its combination of a benzothiazole ring, a furan ring, and a nitro group, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C20H15N3O3S2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C20H15N3O3S2/c1-12-3-4-14(9-13(12)2)21-11-16-6-8-19(26-16)28-20-22-17-7-5-15(23(24)25)10-18(17)27-20/h3-11H,1-2H3 |
InChI Key |
WUXFRUVZNVUVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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